4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol
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Overview
Description
4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with quinoline-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the phenolic group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol
- 4-Chloro-2-[(quinolin-3-ylamino)methyl]phenol
- 4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
CAS No. |
732263-20-6 |
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Molecular Formula |
C16H13BrN2O |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
4-bromo-2-[(quinolin-3-ylamino)methyl]phenol |
InChI |
InChI=1S/C16H13BrN2O/c17-13-5-6-16(20)12(7-13)9-18-14-8-11-3-1-2-4-15(11)19-10-14/h1-8,10,18,20H,9H2 |
InChI Key |
NUURZVATAGGICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=C(C=CC(=C3)Br)O |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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